molecular formula C26H30O2 B14429133 1-Heptanol, 7-(triphenylmethoxy)- CAS No. 82777-71-7

1-Heptanol, 7-(triphenylmethoxy)-

Cat. No.: B14429133
CAS No.: 82777-71-7
M. Wt: 374.5 g/mol
InChI Key: WRYDZWJWQYDDMF-UHFFFAOYSA-N
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Description

1-Heptanol, 7-(triphenylmethoxy)- is an organic compound with the molecular formula C26H30O2 It is a derivative of 1-heptanol, where the hydroxyl group is substituted with a triphenylmethoxy group

Preparation Methods

The synthesis of 1-Heptanol, 7-(triphenylmethoxy)- typically involves the reaction of 1-heptanol with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Chemical Reactions Analysis

1-Heptanol, 7-(triphenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound back to its alcohol form using reducing agents such as lithium aluminum hydride.

    Substitution: The triphenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Heptanol, 7-(triphenylmethoxy)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: The compound can be used in studies related to cell membrane permeability and interactions due to its amphiphilic nature.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with biological membranes.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Heptanol, 7-(triphenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The triphenylmethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across biological barriers.

Comparison with Similar Compounds

1-Heptanol, 7-(triphenylmethoxy)- can be compared with other similar compounds such as:

    1-Heptanol: A simple alcohol with a seven-carbon chain, lacking the triphenylmethoxy group.

    Triphenylmethanol: An alcohol with a triphenylmethoxy group but a different carbon chain structure.

    2-Heptanol: An isomer of 1-heptanol with the hydroxyl group on the second carbon atom.

The uniqueness of 1-Heptanol, 7-(triphenylmethoxy)- lies in its combination of a long aliphatic chain and a bulky triphenylmethoxy group, which imparts distinct chemical and physical properties.

Properties

CAS No.

82777-71-7

Molecular Formula

C26H30O2

Molecular Weight

374.5 g/mol

IUPAC Name

7-trityloxyheptan-1-ol

InChI

InChI=1S/C26H30O2/c27-21-13-2-1-3-14-22-28-26(23-15-7-4-8-16-23,24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-12,15-20,27H,1-3,13-14,21-22H2

InChI Key

WRYDZWJWQYDDMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCCCCO

Origin of Product

United States

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